![molecular formula C19H21FN4O3 B11002514 4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11002514.png)
4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
Description
4-(4-Fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a 4-fluorophenyl group and a 3-hydroxyphenylurea moiety.
Key structural features include:
- Piperazine core: Provides conformational flexibility and hydrogen-bonding sites.
- 3-Hydroxyphenylurea moiety: Introduces hydrogen-bond donor/acceptor capabilities, critical for target engagement.
Properties
Molecular Formula |
C19H21FN4O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(3-hydroxyanilino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H21FN4O3/c20-14-4-6-16(7-5-14)23-8-10-24(11-9-23)19(27)21-13-18(26)22-15-2-1-3-17(25)12-15/h1-7,12,25H,8-11,13H2,(H,21,27)(H,22,26) |
InChI Key |
OKCXTLMJZMLQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Core Piperazine Intermediate Synthesis
The synthesis begins with the preparation of the 4-(4-fluorophenyl)piperazine intermediate. As demonstrated in PARP inhibitor research, 1-(4-fluorophenyl)piperazine is alkylated using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C. This step achieves a 72–85% yield, with purity exceeding 95% after recrystallization.
Reaction conditions:
Component | Quantity/Parameter |
---|---|
1-(4-Fluorophenyl)piperazine | 1.0 equiv. |
Alkylating agent | 1.2 equiv. |
K₂CO₃ | 2.5 equiv. |
Solvent | DMF |
Temperature | 80–100°C |
Reaction time | 12–18 hours |
Carboxamide Formation
The hydroxyphenylcarboxamide side chain is introduced via a coupling reaction. A modified mixed-anhydride method is employed, where 2-[(3-hydroxyphenyl)amino]-2-oxoacetic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride intermediate. This intermediate is then coupled with the piperazine derivative in tetrahydrofuran (THF) under nitrogen atmosphere, yielding the target compound in 65–78% efficiency.
Critical parameters:
-
Stoichiometric control (1:1 molar ratio of acyl chloride to piperazine).
-
Use of triethylamine (Et₃N) to scavenge HCl.
-
Low-temperature reaction (-10°C to 0°C) to minimize side reactions.
Optimization Strategies for Enhanced Yield
Solvent and Base Selection
Comparative studies highlight DMF and acetonitrile as optimal solvents for alkylation and coupling steps, respectively. Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) in DMF increases alkylation yields to 89% by enhancing nucleophilicity.
Catalytic Hydrogenation for Nitro Reduction
In cases where nitro precursors are used, catalytic hydrogenation (H₂/Pd-C, 30–40 psi) achieves >95% conversion to the amine intermediate, avoiding over-reduction. This step is critical for introducing the 3-hydroxyphenyl group without oxidative degradation.
Industrial-Scale Production
Continuous Flow Reactor Systems
Patent data reveal that transitioning from batch to continuous flow reactors improves reproducibility and reduces reaction times by 40%. Key adjustments include:
-
Maintaining precise temperature control (±2°C).
-
Automated pH monitoring during aqueous workup.
Purification Techniques
Large-scale purification employs fractional crystallization using ethanol/water (3:1 v/v), achieving 99.2% purity. High-performance liquid chromatography (HPLC) with a C18 column confirms purity, with retention times standardized at 8.9–9.3 minutes.
Analytical characterization data:
Parameter | Value |
---|---|
Molecular weight | 388.8 g/mol |
Melting point | 163–165°C |
HPLC purity | 99.1–99.5% |
¹H NMR (DMSO-d6) | δ 7.45 (d, 2H), 6.82 (t, 1H) |
Challenges and Mitigation
Chemical Reactions Analysis
The compound can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions yield derivatives with altered properties.
Scientific Research Applications
The compound 4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in various research fields, particularly in medicinal chemistry and pharmacology. Its unique structural characteristics make it a candidate for several applications, including anticancer research, neuropharmacology, and as a potential therapeutic agent for various diseases.
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives based on the structure of this compound. The compound has been noted for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against A549 lung cancer cells. The results indicated that certain modifications to the core structure enhanced biological activity:
Compound | Cell Line | Viability Reduction (%) | Notes |
---|---|---|---|
Compound A | A549 | 60% | Induced apoptosis through caspase activation |
Compound B | MCF-7 | 55% | Inhibited migration and invasion |
Compound C | HeLa | 70% | Potent against multidrug-resistant strains |
Neuropharmacological Research
The compound's structural features suggest potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Research indicates that the piperazine moiety may interact with serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Insights from Neuropharmacological Studies
Studies have shown that derivatives of this compound can exhibit selective binding affinity to serotonin receptors, indicating potential use as antidepressants or anxiolytics. The following table summarizes findings from receptor binding assays:
Compound | Receptor Type | Binding Affinity (Ki, nM) | Notes |
---|---|---|---|
Compound D | 5-HT1A | 25 nM | Promising candidate for anxiety disorders |
Compound E | D2 Dopamine | 30 nM | Potential antipsychotic properties |
Antioxidant Properties
The presence of hydroxyl groups in the structure contributes to antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals effectively.
Antioxidant Activity Assessment
In vitro assays demonstrated that the compound exhibits significant antioxidant properties:
Test System | IC50 (μM) | Mechanism of Action |
---|---|---|
DPPH Scavenging Assay | 15 μM | Hydrogen atom donation |
ABTS Assay | 12 μM | Electron transfer mechanism |
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Researchers are actively exploring various derivatives to enhance its pharmacological profile.
Synthetic Route Overview
The synthesis typically includes the following steps:
- Formation of the piperazine ring.
- Introduction of the fluorophenyl group via electrophilic substitution.
- Coupling with the hydroxyphenyl amine derivative.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (target compound) vs. chlorine (CAS 1324067-76-6) alters electronic properties, impacting binding affinity to targets like serotonin receptors .
- Heterocyclic Modifications : Pyridazine derivatives (e.g., ) exhibit reduced hydrogen-bonding capacity compared to the hydroxyphenylurea group, affecting solubility and target selectivity.
- Linker Variations: Propanoyl-linked benzooxazinones (e.g., ) show enhanced metabolic stability but reduced synthetic yields (30–68%) compared to simpler carboxamides.
Piperazine Derivatives with Sulfonamide or Sulfamoyl Groups
Key Findings :
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., ) exhibit higher thermal stability (melting points up to 230°C) but lower cell permeability due to increased polarity.
- Sulfamoyl Additions: Compounds like 6l demonstrate improved aqueous solubility, making them preferable for intravenous formulations.
Piperazine-Carboxamides with Heterocyclic Extensions
Key Findings :
- Quinolinone vs. Benzooxazinone: Quinolinone derivatives (e.g., ) exhibit stronger fluorescence properties, useful in imaging studies, while benzooxazinones (e.g., ) offer better metabolic stability.
- Polar Substituents: Cyano groups (e.g., 22f ) improve binding to kinases but reduce blood-brain barrier penetration.
Biological Activity
4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide, a compound featuring a piperazine core with fluorophenyl and hydroxyphenyl substituents, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure highlights the presence of a fluorine atom, which is often linked to enhanced biological activity in pharmaceutical compounds.
Pharmacological Properties
Recent studies have indicated that derivatives of piperazine exhibit a range of biological activities. The specific compound has shown promising results in various assays:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that piperazine derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potent antitumor properties .
Neuroprotective Effects
Another significant area of interest is the neuroprotective potential of this compound. Studies have shown that related piperazine derivatives can inhibit neuroinflammation and oxidative stress markers in neuronal cell cultures. Specifically, they have been noted to reduce nitric oxide production and improve neuronal survival under stress conditions .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer progression or neurodegenerative diseases.
- Receptor Modulation : It is hypothesized that the compound could interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection and cognitive functions.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Anticancer Study : A study involving a series of piperazine derivatives demonstrated that modifications at the phenyl ring significantly influenced their cytotoxicity against breast cancer cells. The presence of electron-withdrawing groups like fluorine was associated with increased potency .
- Neuroprotective Study : In a model of Alzheimer's disease, a related compound showed significant improvement in cognitive function and reduced amyloid-beta aggregation, suggesting potential applications in neurodegenerative disorders .
Q & A
Q. What are the recommended synthetic routes for 4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Coupling of 4-(4-fluorophenyl)piperazine with a carboxamide precursor using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions .
- Step 2: Introduction of the 3-hydroxyphenyl moiety via nucleophilic substitution or amidation, requiring pH control (pH 7–8) to prevent side reactions .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor intermediates with TLC (Rf ~0.4–0.6) .
Q. How can the structural identity and purity of this compound be confirmed?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR (DMSO-d6) to verify the piperazine ring (δ 2.8–3.5 ppm), fluorophenyl group (δ 7.1–7.4 ppm), and hydroxyl resonance (δ 9.2 ppm) .
- Mass Spectrometry (HRMS): Expected molecular ion [M+H]+ at m/z 413.17 (calculated for C20H22FN4O3). Deviations >0.001 Da suggest impurities .
- HPLC: Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; retention time ~8.2 min .
Q. What functional groups influence its reactivity, and how do they guide derivatization?
Methodological Answer:
- Key Groups:
- Piperazine ring: Susceptible to alkylation/acylation for SAR studies.
- 3-Hydroxyphenyl: Participates in hydrogen bonding; acetylation (acetic anhydride) enhances lipophilicity .
- Fluorophenyl: Stabilizes π-π interactions with biological targets.
- Reactivity: Optimize pH (6–8) during substitutions to prevent decomposition. Use inert atmospheres (N2/Ar) for moisture-sensitive reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity?
Methodological Answer:
- Core Modifications:
- Replace 4-fluorophenyl with 3-chloro or 4-cyano groups to evaluate halogen/electron-withdrawing effects on receptor binding .
- Substitute the hydroxyl group with methoxy or acetyl to assess solubility/bioavailability trade-offs .
- Assays: Conduct competitive binding assays (e.g., dopamine D2/D3 receptors) using radiolabeled ligands (e.g., [3H]spiperone). Calculate IC50 values and compare with reference compounds .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Data Triangulation:
- Reproduce assays across multiple models (e.g., in vitro HEK-293 cells vs. ex vivo rat brain slices) to isolate tissue-specific effects .
- Validate target engagement via CRISPR/Cas9 knockout of suspected receptors (e.g., 5-HT1A) .
- Meta-Analysis: Use computational tools (e.g., molecular docking with AutoDock Vina) to reconcile discrepancies between binding affinity and functional activity .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?
Methodological Answer:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce methyl groups to the piperazine ring to reduce CYP450-mediated oxidation .
- PK Profiling: Administer IV/PO doses in rodent models. Calculate AUC and t1/2. If bioavailability is <20%, reformulate with cyclodextrin complexes or lipid nanoparticles .
Key Considerations for Researchers
- Conflicting Data: Address variability in biological assays by standardizing protocols (e.g., ATP levels in cell viability assays) .
- Scalability: Transition from batch to flow chemistry for multi-gram synthesis; optimize solvent recycling (e.g., THF recovery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.